molecular formula C10H16Cl2N2O2 B2494905 Ethyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride CAS No. 1909318-89-3

Ethyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride

Cat. No.: B2494905
CAS No.: 1909318-89-3
M. Wt: 267.15
InChI Key: FDBFACDTUYMFKL-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride is a chemical compound with the molecular formula C10H14N2O2.2HCl. It is a derivative of pyridine and is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride typically involves the reaction of 2-aminopyridine with ethyl acrylate in the presence of a catalyst such as trifluoromethanesulfonic acid. The reaction is carried out in an oil bath at a temperature range of 120 to 160°C for 16 to 20 hours under nitrogen protection . The reaction mixture is then washed with petroleum ether and recrystallized to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce ethyl 2-amino-2-(pyridin-3-yl)propanoate.

Scientific Research Applications

Ethyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications in various fields.

Properties

IUPAC Name

ethyl 2-amino-2-pyridin-3-ylpropanoate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.2ClH/c1-3-14-9(13)10(2,11)8-5-4-6-12-7-8;;/h4-7H,3,11H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBFACDTUYMFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C1=CN=CC=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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